5-Dodecen-1-ol, acetate, (Z)-

Vue d'ensemble

Description

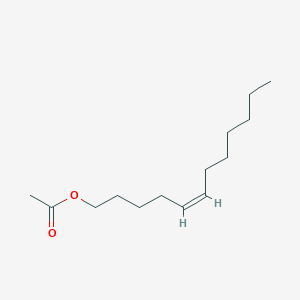

5-Dodecen-1-ol, acetate, (Z)-: is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.3550 g/mol . It is a type of unsaturated fatty alcohol acetate, specifically a Z-isomer of dodecenyl acetate. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Dodecen-1-ol, acetate, (Z)- typically involves the following steps:

Hydrogenation of a Triple Bond: The cis double bond is introduced by hydrogenation of a triple bond using a catalyst such as poisoned palladium on calcium carbonate (Pd-CaCO3), which yields the cis configuration almost exclusively.

Industrial Production Methods:

Industrial production methods for 5-Dodecen-1-ol, acetate, (Z)- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Dodecen-1-ol, acetate, (Z)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the acetate group can yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

Oxidation: Formation of dodecenal or dodecenoic acid.

Reduction: Formation of 5-Dodecen-1-ol.

Substitution: Formation of various substituted dodecenyl derivatives.

Applications De Recherche Scientifique

Pheromone Applications

Insect Communication:

5-Dodecen-1-ol, acetate, (Z)- is primarily recognized for its role as an insect pheromone. It has been identified in the pheromone blends of various moth species, notably in the Dendrolimus genus. Research indicates that this compound acts as a sex pheromone, attracting male moths to females for mating purposes.

Case Study: Dendrolimus Punctatus

A study conducted on the pine caterpillar moth (Dendrolimus punctatus) revealed that the active components of its pheromone gland included Z-5-dodecenyl acetate and Z-5-dodecen-1-ol. These compounds were synthesized and tested for their electroantennographic (EAG) activity, demonstrating significant attraction to male moths, thus confirming their role in mating behavior .

Agricultural Applications

Pest Management:

The use of 5-Dodecen-1-ol, acetate, (Z)- in pest management strategies has gained traction due to its effectiveness in controlling specific pest populations. For instance, it has been incorporated into formulations aimed at managing Grapholita molesta, a pest affecting pome fruits such as apples and pears.

Product Example: SEMIOS OFM PLUS

In France, a product named SEMIOS OFM PLUS was developed containing Z-8-dodecenyl acetate and Z-8-dodecen-1-ol at concentrations deemed effective for pest control. The formulation was evaluated for its efficacy against Grapholita molesta, showing acceptable control levels while posing negligible risks to non-target organisms .

| Product Name | Active Ingredients | Target Pest | Efficacy |

|---|---|---|---|

| SEMIOS OFM PLUS | Z-8-Dodecenyl acetate, Z-8-Dodecen-1-ol | Grapholita molesta | Acceptable |

Flavoring and Fragrance Industry

Potential Uses:

Beyond its applications in pest management and insect communication, 5-Dodecen-1-ol, acetate, (Z)- is being explored for its potential use in the flavoring and fragrance industry. Its pleasant odor profile may serve as a natural flavoring agent or fragrance component in various consumer products.

Mécanisme D'action

The mechanism of action of 5-Dodecen-1-ol, acetate, (Z)- involves its interaction with specific molecular targets such as olfactory receptors in insects. When released, it binds to these receptors, triggering a series of biochemical pathways that result in behavioral changes such as attraction or repulsion . The exact molecular pathways can vary depending on the species and the context of its use .

Comparaison Avec Des Composés Similaires

- (E)-5-Dodecenyl acetate

- (Z)-7-Dodecen-1-ol acetate

- (Z)-8-Dodecen-1-ol acetate

- (Z)-7-Tetradecen-1-ol acetate

Comparison:

5-Dodecen-1-ol, acetate, (Z)- is unique due to its specific Z-configuration at the double bond, which influences its chemical reactivity and biological activity. Compared to its E-isomer , it has different physical properties and biological effects. For instance, the Z-isomer is more effective as a pheromone in certain insect species, making it a valuable compound in entomological studies .

Activité Biologique

5-Dodecen-1-ol, acetate, (Z)- is an organic compound with the molecular formula and a molecular weight of approximately 226.3550 g/mol. This compound is particularly noted for its role as a pheromone in various insect species, contributing significantly to our understanding of insect behavior and communication. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The primary biological activity of 5-Dodecen-1-ol, acetate, (Z)- involves its interaction with olfactory receptors in insects. Upon release into the environment, this compound binds to specific receptors, initiating biochemical pathways that lead to behavioral changes such as attraction or repulsion. This mechanism is crucial for understanding how insects communicate and interact with their environment.

Biological Applications

5-Dodecen-1-ol, acetate, (Z)- is utilized in various biological research applications:

- Insect Pheromone Studies : The compound serves as a model for studying pheromone communication in insects. Research has shown that it can influence mating behaviors and territoriality among different species.

- Chemical Ecology : It plays a role in chemical ecology by mediating interactions between plants and insects, affecting pollination and herbivory dynamics.

- Potential Therapeutic Properties : While not directly used in medicine, derivatives of this compound are being explored for potential therapeutic applications due to their biological activities.

Comparative Analysis

The biological activity of 5-Dodecen-1-ol, acetate, (Z)- can be compared to other similar compounds:

| Compound | Configuration | Biological Role | Efficacy as Pheromone |

|---|---|---|---|

| 5-Dodecen-1-ol, acetate, (Z)- | Z | Insect pheromone | High |

| (E)-5-Dodecenyl acetate | E | Insect pheromone | Moderate |

| (Z)-7-Dodecen-1-ol acetate | Z | Insect pheromone | High |

| (Z)-8-Dodecenyl acetate | Z | Insect pheromone | Variable |

The Z-isomer of 5-Dodecen-1-ol, acetate is more effective as a pheromone compared to its E-isomer , highlighting the significance of stereochemistry in biological activity.

Case Studies

Several studies have investigated the efficacy of 5-Dodecen-1-ol, acetate, (Z)- in pest management and ecological interactions:

- Pheromone Communication in Moths : A study demonstrated that the release of 5-Dodecen-1-ol, acetate significantly increased attraction rates in male moths towards females during mating seasons. This finding underscores its importance in sexual selection and mating strategies among lepidopteran species .

- Impact on Pollinator Behavior : Research indicated that plants emitting 5-Dodecen-1-ol, acetate attracted more pollinators compared to those that did not. This suggests that the compound not only functions as a pheromone but also enhances plant reproductive success by attracting beneficial insects .

- Insect Behavioral Modification : Experiments showed that exposure to 5-Dodecen-1-ol, acetate altered feeding behaviors in certain herbivorous insects, potentially serving as a deterrent against plant damage.

Propriétés

IUPAC Name |

dodec-5-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEWNRTZASNZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864706 | |

| Record name | Dodec-5-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16676-96-3 | |

| Record name | (Z)-dodec-5-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.